克林霉素庚酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin is an antibiotic used to treat bacterial infections . It is available in various forms such as clindamycin phosphate, clindamycin hydrochloride, and clindamycin nicotinamide . These forms are prodrugs of clindamycin and are rapidly converted to active clindamycin by hydrolysis once inside the body or applied to the skin .

Synthesis Analysis

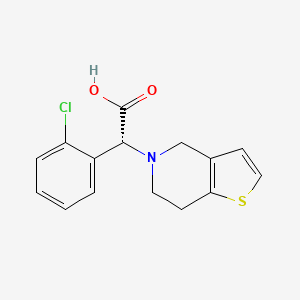

The synthesis of clindamycin derivatives has been studied . The research used molecular docking and dynamics simulations to explore how clindamycin derivatives could combat bacterial resistance and widen their antibacterial capabilities .Molecular Structure Analysis

The molecular structure of clindamycin derivatives has been analyzed using molecular docking and dynamics simulations . Three different clindamycin derivatives were studied against 300 target proteins .Chemical Reactions Analysis

The chemical reactions of clindamycin have been studied . The kinetics and mechanism of degradation of clindamycin were studied in buffered aqueous solution in the pH range 0.4-12 .Physical And Chemical Properties Analysis

The physical and chemical properties of clindamycin have been studied . The interactions of pharmaceutical powders (active ingredient and excipients) with liquids and vapors have been analyzed .科学研究应用

抑菌抗生素特性:克林霉素以其抑菌特性而闻名,可抑制敏感细菌中的蛋白质合成,并且在治疗细菌感染方面比林可霉素更有效,尤其是由厌氧菌种引起的细菌感染。它对重要的原生动物疾病(如疟疾)也有效,特别是与其他治疗方法联合使用时(Spížek 和 Řezanka,2004);(Spížek 和 Řezanka,2017)。

牙科应用:克林霉素用于牙科,特别是用于牙科手术期间的预防性治疗,以预防心内膜炎。其广谱、高口服吸收率和显着的组织渗透性(包括骨骼)使其成为治疗牙科感染的有效选择(Brook 等人,2005);(Addy 和 Martín,2005)。

肝毒性风险:虽然有效,但克林霉素会引起肝毒性,作为一种罕见的副作用。已经报道了口服克林霉素引起的急性症状性胆汁淤积性肝炎病例,强调了在治疗期间监测肝功能的重要性(Moole 等人,2015)。

慢性感染的治疗:克林霉素穿透吞噬细胞和杀死细胞内生物的能力使其成为治疗慢性兼性细菌感染的理想选择(Hand 和 King-Thompson,1982)。

对原生动物疾病的有效性:克林霉素在治疗恶性疟原虫疟疾方面的疗效已得到证实,尽管受到初始临床反应率慢的限制。寄生虫消除的延迟与体外观察到的“延迟死亡”效应平行(Burkhardt 等人,2007)。

精准医疗的药理学见解:了解克林霉素的药理学和药代动力学,尤其是在儿科和孕妇等特殊人群中,至关重要。这是因为其由 CYP3A4/5 酶代谢,并可能发生药物-药物相互作用(Álvarez 等人,2022)。

不良反应和安全性概况:虽然有效,但克林霉素的使用与腹泻、过敏反应以及急性喉气管炎和单关节炎等更罕见的影响相关(Ceschi 等人,2011);(Alikhani 和 Salehifar,2012)。

在兽医学中的应用:克林霉素也用于兽医学,特别是用于治疗动物中的金黄色葡萄球菌感染。然而,由于核糖体靶位点的改变而产生的耐药性是一个令人担忧的问题(Rich、Deighton 和 Roberts,2005)。

作用机制

Target of Action

Clindamycin, a lincosamide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like clindamycin . Recent studies on clindamycin derivatives have identified additional targets, including the Family A G-protein-coupled receptor and cell division protein FtsZ .

Mode of Action

Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The disruption of protein synthesis interferes with the transpeptidation reaction, thereby inhibiting early chain elongation .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, clindamycin disrupts this pathway, leading to a decrease in protein production and thus inhibiting bacterial growth . The exact downstream effects of this disruption depend on the specific bacterial species and the proteins that are affected.

Pharmacokinetics

Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . This metabolism can be influenced by factors such as age, pregnancy, and the presence of other drugs that affect CYP3A4 activity . The pharmacokinetics of clindamycin also exhibit high inter-variability, and co-treatment with certain drugs, such as rifampicin, can significantly decrease clindamycin concentrations .

Result of Action

The primary result of clindamycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, clindamycin prevents bacteria from producing the proteins they need to grow and reproduce . This makes clindamycin effective against a variety of serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The action of clindamycin can be influenced by various environmental factors. For example, the presence of bile acids can increase the skin permeability of clindamycin, potentially enhancing its effectiveness when applied topically . Additionally, the concentration of clindamycin in sewage can increase during dry spells, suggesting that environmental conditions can affect the drug’s stability and efficacy .

安全和危害

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . It can also cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Clindamycin is used for the treatment of numerous infections, and there is increased interest in its use because it achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . Future research may focus on further exploring the potential of clindamycin derivatives in combating bacterial resistance .

属性

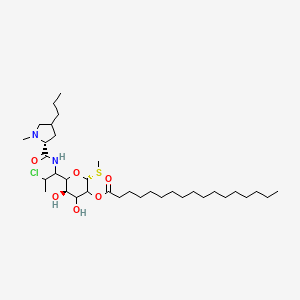

IUPAC Name |

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUXKEAMZSWESO-GQZBHEMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H65ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clindamycin Heptadecanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。